The presence of a carboxylic acid group (COOH) suggests potential applications in organic synthesis as a reactant or intermediate for the preparation of more complex molecules. Carboxylic acids are versatile functional groups that can participate in various reactions .
The pyridine ring, a common feature in many pharmaceuticals, could indicate potential interest in this compound for drug development. Pyridine rings are found in numerous bioactive molecules, and their properties can influence how drugs interact with the body .
Carboxylic acids can be used as building blocks in the synthesis of polymers. The specific properties of 3-(Pyridin-4-yl)propanoic acid might be of interest for the development of novel materials with unique functionalities .
3-(Pyridin-4-yl)propanoic acid, also known as 3-pyridin-4-ylpropanoic acid, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 151.165 g/mol. It is characterized by a pyridine ring attached to a propanoic acid moiety, which contributes to its unique chemical properties and potential biological activities. The compound has a CAS number of 6318-43-0 and is often used in various chemical and pharmaceutical applications .
These reactions are essential for synthesizing more complex organic molecules and for investigating the compound's reactivity .
Research indicates that 3-(Pyridin-4-yl)propanoic acid exhibits various biological activities, including:
Several methods exist for synthesizing 3-(Pyridin-4-yl)propanoic acid:
3-(Pyridin-4-yl)propanoic acid finds applications in various fields:
Interaction studies involving 3-(Pyridin-4-yl)propanoic acid focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 3-(Pyridin-4-yl)propanoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Pyridinepropionic Acid | CHNO | Lacks the propanoyl side chain; primarily used as an intermediate. |
| 2-Pyridinepropionic Acid | CHNO | Different position of the pyridine ring; less biological activity noted. |
| 3-Pyridineacetic Acid | CHNO | Shorter carbon chain; used mainly in organic synthesis. |
The unique aspect of 3-(Pyridin-4-yl)propanoic acid lies in its specific structural arrangement that enhances its biological activity compared to similar compounds, making it a valuable candidate for further research and application development .
Irritant